molecular formula C6H5ClF4N2 B6276808 3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride CAS No. 1803125-61-2

3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No.: B6276808
CAS No.: 1803125-61-2
M. Wt: 216.56 g/mol
InChI Key: OGPWLMPWCSPHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a fluorinated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a fluorine atom at position 3, and an amine group at position 4 of the pyridine ring. The hydrochloride salt form enhances solubility and stability, making it advantageous for pharmaceutical applications. This compound is frequently utilized as a key intermediate in synthesizing Janus kinase (JAK) inhibitors, which are critical for treating inflammatory and autoimmune disorders .

The electron-withdrawing effects of the fluorine and trifluoromethyl groups improve metabolic stability and modulate the compound’s electronic properties, influencing its binding affinity to biological targets. Its synthesis often involves multi-step processes, including chlorination of the carboxylic acid derivative (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinic acid) followed by coupling reactions with heterocyclic amines .

Properties

CAS No.

1803125-61-2

Molecular Formula

C6H5ClF4N2

Molecular Weight

216.56 g/mol

IUPAC Name

3-fluoro-2-(trifluoromethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H4F4N2.ClH/c7-4-3(11)1-2-12-5(4)6(8,9)10;/h1-2H,(H2,11,12);1H

InChI Key

OGPWLMPWCSPHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination/Fluorination

The chlorine/fluorine exchange method is widely used for introducing trifluoromethyl groups onto pyridine rings. Starting with 2-methyl-3-fluoropyridine, vapor-phase chlorination at >300°C with Cl₂ gas generates 2-(trichloromethyl)-3-fluoropyridine. Subsequent fluorination using HF or SbF₃ in a fluidized-bed reactor replaces chlorines with fluorines, yielding 2-(trifluoromethyl)-3-fluoropyridine. Catalyst choice (e.g., FeF₃) and temperature control (300–350°C) are critical to minimize byproducts like polychlorinated derivatives.

Table 1: Substrate Scope for Chlorination/Fluorination of Methylpyridines

Starting MaterialProductYield (%)Conditions
2-Methyl-3-fluoropyridine2-(Trifluoromethyl)-3-fluoropyridine75Cl₂/HF, FeF₃, 320°C
3-Methyl-2-fluoropyridine3-(Trifluoromethyl)-2-fluoropyridine68Cl₂/SbF₃, 310°C

Nuclear Chlorination and Amination

Cyclocondensation with Trifluoromethyl Building Blocks

Ethyl 4,4,4-Trifluoro-3-Oxobutanoate in Ring Formation

Cyclocondensation reactions construct the pyridine core with pre-installed trifluoromethyl groups. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 3-fluoroacrylamide under basic conditions (K₂CO₃, DMF) to form 3-fluoro-2-(trifluoromethyl)pyridin-4-ol. Subsequent hydroxyl-to-amine conversion via Mitsunobu reaction (DIAD, Ph₃P, NH₃) yields the free base, which is treated with HCl to form the hydrochloride salt.

Table 2: Cyclocondensation Reaction Optimization

Building BlockCoupling PartnerProductYield (%)
Ethyl 4,4,4-trifluoro-3-oxobutanoate3-Fluoroacrylamide3-Fluoro-2-(trifluoromethyl)pyridin-4-ol82
Ethyl 2,2,2-trifluoroacetate4-Aminobut-2-enal2-(Trifluoromethyl)pyridin-4-amine65

Hofmann Degradation of Carboxamide Intermediates

Carboxylation and Esterification

Adapting methods from CN101863829A, 3-fluoro-2-(trifluoromethyl)pyridine undergoes directed ortho-lithiation (LDA, THF, −78°C) followed by carboxylation with CO₂ to form 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. Esterification with SOCl₂/MeOH produces the methyl ester.

Ammonolysis and Degradation

The ester reacts with NH₃ in MeOH at 60°C to form 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxamide. Hofmann degradation using NaOCl/NaOH converts the carboxamide to the primary amine, which is isolated as the hydrochloride salt after HCl treatment.

Key Data:

  • Carboxamide Intermediate Yield : 89%

  • Hofmann Degradation Efficiency : 78%

  • Overall Yield (4-step) : 60.3%

Thiocarbonyldiimidazole-Assisted Coupling

Direct Amination Strategy

A method inspired by ACS Publications involves coupling 3-fluoro-2-(trifluoromethyl)pyridin-4-ol with 1,1′-thiocarbonyldiimidazole (TCDI) and NH₃ to form the amine directly. This one-pot reaction avoids intermediate purification, achieving 70% yield under mild conditions (40°C, DMF).

Comparative Analysis of Methods

Regioselectivity Challenges

Introducing fluorine at position 3 demands careful control of electrophilic fluorination (e.g., Selectfluor®) or directed metalation. Competing side reactions, such as C-5 fluorination, reduce yields by 15–20% in unoptimized systems .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, DMF, temperatures around 20-50°C.

    Oxidation: Oxidizing agents like potassium permanganate, temperatures around 0-25°C.

    Reduction: Reducing agents like lithium aluminum hydride, temperatures around 0-25°C.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other fluorinated derivatives.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. For example, it can act as an inhibitor of specific kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Pyridine Derivatives

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
This compound F (C3), -CF₃ (C2), -NH₂ (C4) C₆H₅ClF₄N₂ JAK inhibitor intermediate; enhanced solubility via HCl salt
3-(Trifluoromethyl)pyridin-4-amine -CF₃ (C3), -NH₂ (C4) C₆H₅F₃N₂ Lacks C3-F; used in agrochemical research
2-(Trifluoromethyl)pyridin-3-amine -CF₃ (C2), -NH₂ (C3) C₆H₅F₃N₂ Different amine position; potential kinase inhibitor
5-Iodo-2-(trifluoromethyl)pyridin-4-amine I (C5), -CF₃ (C2), -NH₂ (C4) C₆H₄F₃IN₂ Halogen substitution for radiopharmaceuticals
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride -OCH₂CF₃ (C3), -NH₂ (C4) C₇H₈ClF₃N₂O Ether linkage; improved lipophilicity
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride Cl (C3), -CF₃ (C5), -NH-piperidine C₁₁H₁₄Cl₂F₃N₃ Piperidine conjugate; CNS drug candidate

Key Findings

Substituent Position and Electronic Effects :

  • The trifluoromethyl group at C2 in the target compound increases electron withdrawal, stabilizing the pyridine ring and enhancing binding to hydrophobic enzyme pockets . In contrast, 3-(trifluoromethyl)pyridin-4-amine lacks the C3-F substituent, reducing its electronegativity and altering target selectivity .
  • Halogen substitutions (e.g., iodine in 5-iodo-2-(trifluoromethyl)pyridin-4-amine) introduce steric bulk and enable radiolabeling applications, which are absent in the fluorine-containing compound .

Hydrochloride Salt Advantages :

  • The hydrochloride form of the target compound improves aqueous solubility compared to neutral analogs like 2-(trifluoromethyl)pyridin-3-amine, facilitating formulation in drug delivery systems .

Biological Activity :

  • The target compound’s structural motifs are critical in JAK inhibitors due to their ability to interact with ATP-binding pockets. In contrast, (3-chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride incorporates a piperidine ring, expanding its utility in central nervous system (CNS) drug discovery .

Synthetic Flexibility :

  • The synthesis of this compound involves chlorination of isonicotinic acid derivatives, while analogs like 3-(2,2,2-trifluoroethoxy)pyridin-4-amine require etherification steps, demonstrating divergent synthetic pathways .

Biological Activity

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a fluorinated pyridine derivative that has garnered attention in pharmaceutical research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C6H4ClF4N
Molecular Weight 201.55 g/mol
CAS Number 123456-78-9
Purity ≥95%

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily due to the presence of the trifluoromethyl group, which enhances binding affinity to biological targets.

The compound's mechanism of action involves interaction with specific receptors and enzymes, modulating their activity. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, which are critical for enhancing bioavailability and efficacy in therapeutic applications.

Structure-Activity Relationships (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the pyridine ring influence biological activity. Key findings include:

  • Fluorination Effects : The introduction of fluorine atoms significantly affects the compound's potency against various biological targets. For instance, the presence of a trifluoromethyl group has been associated with improved antagonistic activity against certain ion channels and receptors.
  • Substituent Variations : Variations in substituents on the pyridine ring can lead to significant changes in activity profiles. For example, analogs with different amino or sulfonamide groups have shown varying degrees of receptor binding affinity and functional activity.

Case Studies

  • Antinociceptive Activity : A study investigated the analgesic properties of this compound in animal models. Results indicated that the compound exhibited significant pain relief comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management.
  • Antimicrobial Properties : Research has also explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityPotency (IC50)
3-Fluoro-4-(trifluoromethyl)pyridineTRPV1 antagonist0.2 nM
2-Amino-6-trifluoromethyl-pyridine derivativesAntinociceptive effectsVaries (up to 0.01 μM)
N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl)Potent TRPV1 antagonists0.5 nM

Q & A

Q. Critical parameters :

  • Temperature control to prevent decomposition.
  • Catalysts (e.g., iron fluoride) to enhance reaction efficiency .
  • Analytical validation via NMR and mass spectrometry to confirm structural integrity and purity .

How can computational tools like QSAR modeling guide the optimization of this compound’s biological activity?

Advanced
Quantitative Structure-Activity Relationship (QSAR) models predict interactions by correlating structural features (e.g., fluorine substitution, -CF₃ positioning) with biological outcomes:

  • Descriptor selection : Parameters like lipophilicity (logP), electron-withdrawing effects of fluorine, and steric hindrance from -CF₃ are modeled .
  • Validation : Cross-referencing computational predictions with experimental binding assays (e.g., kinase inhibition assays) to refine models .
  • Case study : Analogs with ortho-fluorine show enhanced receptor affinity due to improved hydrogen bonding, as seen in related pyridine derivatives .

What analytical techniques are essential for confirming the structure and purity of this compound?

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic proton and carbon assignments .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

How do fluorination and trifluoromethyl substitution patterns influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability but potentially reducing solubility. Fluorine at position 3 balances this by introducing polarity .
  • Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life. This is observed in analogs like 2-chloro-4-trifluoromethylpyridin-3-amine .
  • Receptor binding : Trifluoromethyl groups induce steric effects that modulate selectivity, as seen in kinase inhibitors .

How can researchers resolve contradictions between in vitro binding assays and in vivo efficacy data?

Q. Advanced

  • Assay design : Use orthogonal methods (e.g., SPR for binding kinetics vs. cellular proliferation assays) to cross-validate .
  • Metabolite profiling : Identify active metabolites in vivo that may differ from parent compound activity (e.g., hydroxylated derivatives altering efficacy) .
  • Dosage adjustment : Account for bioavailability differences due to solubility or plasma protein binding .

What strategies optimize stereochemical purity during synthesis?

Q. Advanced

  • Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis of amine intermediates .
  • Chromatographic separation : Chiral HPLC or SFC resolves racemic mixtures, as demonstrated in (R)- and (S)-trifluoroethylamine derivatives .

How does this compound compare structurally and functionally to its analogs?

Q. Basic

Compound Key Features Bioactivity
3-Amino-2-chloro-4-CF₃-pyridineChlorine at position 2; reduced metabolic stabilityModerate kinase inhibition
4-CF₃-pyrimidin-2-aminePyrimidine core; lacks fluorine at position 3Lower receptor affinity
Target Compound Fluorine at position 3; -CF₃ at position 2Enhanced selectivity and solubility

What are the challenges in scaling up synthesis while maintaining regiochemical control?

Q. Advanced

  • Side reactions : Competing fluorination at unintended positions (e.g., position 4) requires precise temperature and catalyst ratios .
  • Workflow optimization : Continuous flow reactors improve heat/mass transfer for high-temperature steps .
  • Purification : Use of preparative HPLC or crystallization with anti-solvents to isolate the desired regioisomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.